molecular formula C21H22N4O2 B11460960 Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-1-(2-methylphenyl)-6-(1-phenylethyl)-

Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-1-(2-methylphenyl)-6-(1-phenylethyl)-

Cat. No.: B11460960
M. Wt: 362.4 g/mol
InChI Key: SCNZDWVRYJJOSZ-UHFFFAOYSA-N
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Description

Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-1-(2-methylphenyl)-6-(1-phenylethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrimido[4,5-d]pyrimidine core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-1-(2-methylphenyl)-6-(1-phenylethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimido[4,5-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of substituents: The 2-methylphenyl and 1-phenylethyl groups are introduced through nucleophilic substitution reactions, often using reagents such as alkyl halides or aryl halides.

    Hydrogenation: The tetrahydro form is obtained by hydrogenating the double bonds in the pyrimido[4,5-d]pyrimidine core using catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-1-(2-methylphenyl)-6-(1-phenylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-1-(2-methylphenyl)-6-(1-phenylethyl)- has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.

    Industrial Applications: The compound may be utilized in the synthesis of other complex molecules or as a precursor in various chemical processes.

Mechanism of Action

The mechanism by which pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-1-(2-methylphenyl)-6-(1-phenylethyl)- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: Lacks the tetrahydro and substituted groups, making it less complex.

    Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro: Similar core structure but lacks the specific substituents.

    Pyrimido[4,5-d]pyrimidine derivatives: Various derivatives with different substituents and functional groups.

Uniqueness

Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-1-(2-methylphenyl)-6-(1-phenylethyl)- is unique due to its specific substituents and tetrahydro form, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

1-(2-methylphenyl)-6-(1-phenylethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H22N4O2/c1-14-8-6-7-11-18(14)25-19-17(20(26)23-21(25)27)12-24(13-22-19)15(2)16-9-4-3-5-10-16/h3-11,15,22H,12-13H2,1-2H3,(H,23,26,27)

InChI Key

SCNZDWVRYJJOSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C3=C(CN(CN3)C(C)C4=CC=CC=C4)C(=O)NC2=O

Origin of Product

United States

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